![molecular formula C9H16N2O5 B095384 gamma-Glutamyl-alpha-aminobutyrate CAS No. 16869-42-4](/img/structure/B95384.png)
gamma-Glutamyl-alpha-aminobutyrate
Overview
Description
Gamma-Glutamyl-alpha-aminobutyrate is a compound related to the metabolism of glutamate, an important amino acid in both prokaryotic and eukaryotic organisms. It is involved in various biochemical pathways and has been studied in different contexts, including its role in neurotransmission and as a modulator of enzymatic activity.
Synthesis Analysis
This compound can be synthesized through the action of gamma-glutamyl cyclotransferase, which converts substrates like L-gamma-(Threo-beta-methyl)glutamyl-L-alpha-aminobutyrate to alpha-aminobutyrate and other products . The synthesis of related compounds, such as gamma-aminobutyric acid (GABA), involves the decarboxylation of L-glutamic acid by glutamate decarboxylase, a process that occurs with retention of configuration . This reaction is crucial for the production of GABA, a key inhibitory neurotransmitter in the mammalian central nervous system.
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been studied using various analytical methods. For instance, the stereochemistry of gamma-aminobutyric acid, which is closely related to this compound, was established through its conversion to a derivative and comparison with synthesized isomers . The electronic and structural states of GABA have also been analyzed, revealing significant differences in the electrostatic potential and dipole moments compared to glutamic acid, which has an additional carboxyl group .
Chemical Reactions Analysis
This compound is selectively acted upon by gamma-glutamyl cyclotransferase and not by gamma-glutamyl transpeptidase, which distinguishes it from other substrates like gamma-glutamyl-glutamine . The compound also serves as a substrate and inhibitor of enzymes involved in glutathione synthesis, indicating its role in modulating enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. For example, the presence of a carboxyl group in glutamic acid, as opposed to GABA, results in different electrostatic potentials, which affect how these molecules interact with their receptors . The quantitation of GABA and glutamic acid in tissues has been achieved through mass fragmentography, which relies on the specific derivatization of these compounds .
Scientific Research Applications
Gamma-Glutamyl-alpha-aminobutyrate serves as a selective substrate for gamma-glutamyl cyclotransferase, distinguishing it from gamma-glutamyl transpeptidase. This specificity facilitates its use in determining cyclotransferase activity in biological materials, including mouse tissues, and aids in understanding the enzyme's role in vivo (Bridges, Griffith, & Meister, 1980).
The kinetics of sheep kidney gamma-glutamyl transpeptidase was investigated using L-alpha-methyl-gamma-glutamyl-L-alpha-aminobutyrate as a novel substrate. This research offers insights into the enzyme's mechanism, contributing to a better understanding of its role in amino acid metabolism (Karkowsky, Bergamini, & Orłowski, 1976).
This compound plays a role in the synthesis of ophthalmic acid in mouse liver and kidney, acting as a direct precursor for kidney ophthalmic acid. This finding is significant for understanding the biochemical pathways in organ-specific metabolism (Orłowski & Wilk, 1978).
In the study of glutamate metabolism in plants, this compound is a critical intermediate for synthesizing various amino acids, demonstrating its importance in plant biochemistry and potential agricultural applications (Forde & Lea, 2007).
This compound's role in neurotransmission is highlighted in studies of multiple sclerosis, where its concentration is linked with physical disability, providing a potential avenue for therapeutic intervention (Cawley et al., 2015).
The metabolism of gamma-glutamyl amino acids and peptides, including this compound, in mouse liver and kidney has been studied, providing insights into the renal handling and transport of gamma-glutamyl compounds (Orłowski & Wilk, 1976).
Lactic acid bacteria's ability to produce this compound offers potential for creating new fermented health products enriched in this compound, demonstrating its relevance in food science and nutrition (Li & Cao, 2010).
Mechanism of Action
Target of Action
Gamma-Glutamyl-alpha-aminobutyrate, also known as JBT4KCH7T4, primarily targets the GAD operon in certain strains of Levilactobacillus brevis . This operon is responsible for the production and secretion of gamma-aminobutyric acid (GABA), a neurotransmitter with potential for improving several mental health indications such as stress and anxiety . The GAD operon includes the gadB gene, along with a transcriptional regulator (gadR), a glutamate/gamma-aminobutyrate antiporter (gadC), and a glutamyl-tRNA synthase (gltX) .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. In the proposed γ-glutamylation–putrescine metabolism pathway, SpuA hydrolyzes γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA) to glutamate and γ-aminobutyric acid (GABA) .
Biochemical Pathways
The compound affects the GABA production pathway. The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase . This leads to the production of GABA early within the growth phase .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its role in the production of gaba, a neurotransmitter that can affect host mental health outcomes .
Result of Action
The action of this compound results in the production of GABA, which shows potential for improving several mental health indications such as stress and anxiety . The microbiota-gut-brain axis is an important pathway for GABAergic effects, as microbially-secreted GABA within the gut can affect host mental health outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of GABA is affected by factors such as temperature, humidity, and oxygen content
Future Directions
The concurrent expression of multiple acid-resistance mechanisms reveals niche-specific metabolic functionality between common human commensals and highlights the complex regulation of GABA metabolism in this important microbial species . The increased and rapid GABA production of Lbr-6108 highlights the strain’s potential as a therapeutic and the overall value of screening microbes for effector molecule output .
properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOZPRKGAXGOB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Kokumi | |
Record name | Glutamyl-2-aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Freely soluble | |
Record name | Glutamyl-2-aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
16869-42-4 | |
Record name | gamma-Glutamyl-alpha-aminobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016869424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-CARBOXYPROPYL)GLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBT4KCH7T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Glutamyl-2-aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gamma-Glutamyl-alpha-aminobutyrate interact with glutathione synthetase, and what are the downstream effects?
A1: this compound acts as a substrate for glutathione synthetase, mimicking the natural substrate gamma-glutamylcysteine. [, ] The enzyme catalyzes the addition of glycine to this compound in the presence of ATP, forming ophthalmic acid instead of glutathione. [] This reaction is significant as it provides insights into the enzyme's kinetics and substrate binding properties.
Q2: Does the binding of this compound to glutathione synthetase differ between species?
A2: Research suggests differences in binding behavior between species. Studies on human glutathione synthetase demonstrate negative cooperativity in this compound binding, meaning the binding of one substrate molecule reduces the affinity for subsequent molecules. [] Interestingly, this negative cooperativity is not observed in the Plasmodium falciparum glutathione synthetase. [] This difference might be attributed to variations in the amino acid residues within the enzyme's active site. []
Q3: Are there any known inhibitors of the reaction between this compound and glutathione synthetase?
A3: Yes, research has identified 5'-AMP as an inhibitor of bovine lens glutathione synthetase, exhibiting a K(i) of 0.9 mM. [] Additionally, while ATP is a substrate for the reaction, high concentrations of ATP4- and Mg2+ ions, rather than the actual substrate MgATP2-, have been shown to inhibit the enzyme's activity. [] Understanding these inhibitory interactions can be crucial for developing potential therapeutic strategies targeting glutathione synthetase.
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